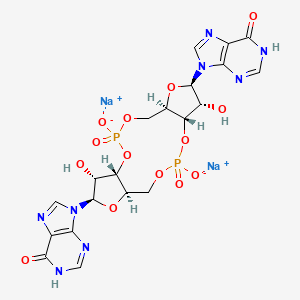
C-di-IMP (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclic di-inosine monophosphate disodium is a synthetic analog of bacterial second messengers such as cyclic diadenosine monophosphate and cyclic diguanosine monophosphate. It is known for its role as a stimulator of interferon genes (STING) agonist, which makes it significant in immunological research and applications .
准备方法
Synthetic Routes and Reaction Conditions
Cyclic di-inosine monophosphate disodium is synthesized through a series of chemical reactions involving the cyclization of inosine monophosphate. The process typically involves the use of diadenylate cyclase enzymes to catalyze the formation of the cyclic structure from inosine monophosphate. The reaction conditions often require the presence of divalent metal ions such as magnesium or manganese to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of cyclic di-inosine monophosphate disodium involves large-scale fermentation processes using genetically engineered bacterial strains that overexpress the necessary enzymes. The product is then purified through a series of chromatographic techniques to achieve high purity levels suitable for research and medical applications .
化学反应分析
Types of Reactions
Cyclic di-inosine monophosphate disodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, ammonia.
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cyclic di-inosine monophosphate disodium can lead to the formation of inosine monophosphate derivatives with additional oxygen-containing functional groups .
科学研究应用
Cyclic di-inosine monophosphate disodium has a wide range of scientific research applications, including:
作用机制
Cyclic di-inosine monophosphate disodium exerts its effects by binding to the STING receptor, which is a key component of the innate immune system. Upon binding, it activates the STING pathway, leading to the production of type I interferons and other cytokines. This activation triggers a cascade of immune responses that help in the detection and elimination of pathogens and cancer cells .
相似化合物的比较
Similar Compounds
Cyclic diadenosine monophosphate: Another STING agonist with similar immunostimulatory properties.
Cyclic diguanosine monophosphate: Known for its role in bacterial biofilm formation and virulence regulation.
Uniqueness
Cyclic di-inosine monophosphate disodium is unique due to its specific binding affinity to the STING receptor and its ability to induce a robust immune response. Unlike other cyclic dinucleotides, it has shown strong adjuvant properties when co-administered with antigens, making it a valuable tool in vaccine development and immunotherapy research .
属性
分子式 |
C20H20N8Na2O14P2 |
|---|---|
分子量 |
704.3 g/mol |
IUPAC 名称 |
disodium;9-[(1S,6R,8R,9R,10S,15R,17R,18R)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H22N8O14P2.2Na/c29-11-13-7(39-19(11)27-5-25-9-15(27)21-3-23-17(9)31)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)30)28-6-26-10-16(28)22-4-24-18(10)32;;/h3-8,11-14,19-20,29-30H,1-2H2,(H,33,34)(H,35,36)(H,21,23,31)(H,22,24,32);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |
InChI 键 |
JBHJGFWGJASJST-VEQUCWRQSA-L |
手性 SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
规范 SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















